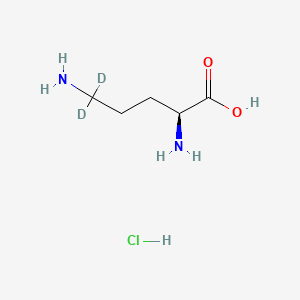

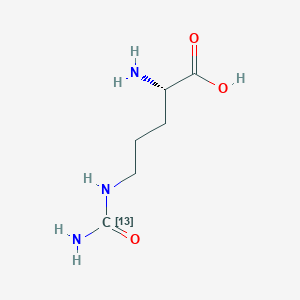

L-Ornithine-d2 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Ornithine-d2 (hydrochloride) is a deuterium-labeled form of L-Ornithine hydrochloride. L-Ornithine hydrochloride is a free amino acid that plays a central role in the urea cycle and is important for the disposal of excess nitrogen . The deuterium labeling in L-Ornithine-d2 (hydrochloride) makes it useful in various scientific research applications, particularly in metabolic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of L-Ornithine hydrochloride involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, stirring while heating, and then adding choline. The reaction mixture is cooled, and sulfuric acid is used to regulate the pH value. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and then a saturated solution of barium hydroxide is used to regulate the pH value again. After filtering to remove barium sulfate, hydrochloric acid is added to regulate the pH value, followed by vacuum concentration, addition of alcohol, cooling, and filtering .

Industrial Production Methods

Industrial production of L-Ornithine hydrochloride can be achieved through microbial fermentation using strains such as Corynebacterium glutamicum. This method is eco-friendly and sustainable, although the production capacity is often low and requires optimization through metabolic engineering .

Analyse Chemischer Reaktionen

Types of Reactions

L-Ornithine-d2 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: Conversion to L-arginine.

Reduction: Formation of polyamines such as putrescine and spermine.

Substitution: Reaction with other amino acids or compounds to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: For conversion to L-arginine.

Reducing agents: For the formation of polyamines.

Acids and bases: For pH regulation during reactions.

Major Products Formed

The major products formed from these reactions include L-arginine, putrescine, and spermine, which are important for various biological processes .

Wissenschaftliche Forschungsanwendungen

L-Ornithine-d2 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.

Biology: Studied for its role in the urea cycle and nitrogen disposal.

Industry: Used in the production of amino acids and other derivatives through microbial fermentation.

Wirkmechanismus

L-Ornithine-d2 (hydrochloride) is metabolized to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines. The molecular targets involved include enzymes in the urea cycle and pathways related to nitrogen metabolism .

Vergleich Mit ähnlichen Verbindungen

L-Ornithine-d2 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful for metabolic studies. Similar compounds include:

L-Ornithine hydrochloride: The non-labeled form, used in similar applications but without the benefits of deuterium labeling.

L-Arginine: Another amino acid involved in the urea cycle, with similar metabolic functions.

Putrescine and Spermine: Polyamines derived from L-Ornithine, important for cell growth and differentiation

L-Ornithine-d2 (hydrochloride) stands out due to its enhanced stability and traceability in scientific research applications.

Eigenschaften

Molekularformel |

C5H13ClN2O2 |

|---|---|

Molekulargewicht |

170.63 g/mol |

IUPAC-Name |

(2S)-2,5-diamino-5,5-dideuteriopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i3D2; |

InChI-Schlüssel |

GGTYBZJRPHEQDG-UWCRBIBNSA-N |

Isomerische SMILES |

[2H]C([2H])(CC[C@@H](C(=O)O)N)N.Cl |

Kanonische SMILES |

C(CC(C(=O)O)N)CN.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)

![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)